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Compound of Interest

Compound Name: 5-Bromo-3-iodo-4-azaindole

Cat. No.: B1525301 Get Quote

A comprehensive analysis of the crystallographic features, experimental protocols, and

structural relationships of halogenated azaindoles, with a focus on providing a framework for

understanding the crystal structure of 5-Bromo-3-iodo-4-azaindole.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of 5-Bromo-3-iodo-4-
azaindole is not publicly available in crystallographic databases. This guide provides a detailed

framework using the publicly available crystal structure of a closely related isomer, 5-Bromo-

1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole), to illustrate the expected data, experimental

protocols, and structural analysis. This information serves as a template for what a

comprehensive guide on the target compound would entail.

Introduction to Azaindoles in Drug Discovery
Azaindoles, also known as pyrrolopyridines, are heterocyclic aromatic compounds that are

isosteres of indole. They are considered "privileged structures" in medicinal chemistry due to

their ability to mimic the purine core of nucleobases and the indole structure of tryptophan,

allowing them to interact with a wide range of biological targets.[1] The nitrogen atom in the

pyridine ring can form crucial hydrogen bonds with biological macromolecules, and its position

significantly influences the molecule's electronic properties and binding affinity. Halogenated

azaindoles, in particular, are key intermediates in the synthesis of various therapeutic agents,

including kinase inhibitors.[1] The precise understanding of their three-dimensional structure

through X-ray crystallography is paramount for structure-based drug design.
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Physicochemical Properties
While the full crystal structure of 5-Bromo-3-iodo-4-azaindole is not available, some of its

basic physicochemical properties can be found from chemical suppliers. For the related

compound, 5-Bromo-3-iodo-7-azaindole, the melting point is reported to be between 234-239

°C.

Property

5-Bromo-3-iodo-4-
azaindole
(Predicted/Supplier
Data)

5-Bromo-3-iodo-7-
azaindole
(Experimental
Data)

5-Bromo-7-
azaindole
(Experimental
Data)

Molecular Formula C₇H₄BrIN₂ C₇H₄BrIN₂ C₇H₅BrN₂

Molecular Weight 322.93 g/mol 322.93 g/mol [2] 197.03 g/mol [3]

Appearance Solid/Powder Powder Solid[3]

Melting Point Not available 234-239 °C 176-180 °C[3]

Crystallographic Analysis of 5-Bromo-7-azaindole
The following crystallographic data is for 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-

azaindole), which serves as a proxy for the type of information required for a complete analysis

of the target compound. The data is sourced from a study by Štarha and Trávníček.[4][5]
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Parameter Value

Empirical Formula C₇H₅BrN₂

Formula Weight 197.04

Temperature 100 K

Wavelength 0.71073 Å (Mo Kα)

Crystal System Monoclinic

Space Group P2₁/c

Unit cell dimensions
a = 8.9082 (4) Åb = 13.3632 (6) Åc = 5.8330 (3)

Å

α = 90°β = 103.403 (5)°γ = 90°

Volume 675.47 (6) Å³

Z 4

Density (calculated) 1.938 Mg/m³

Absorption coefficient 6.00 mm⁻¹

F(000) 384

Crystal size 0.24 x 0.24 x 0.12 mm

Theta range for data collection 3.8 to 25.0°

Reflections collected 3977

Independent reflections 1185 [R(int) = 0.022]

Completeness to theta = 25.00° 99.7 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1185 / 0 / 91

Goodness-of-fit on F² 1.13

Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.092

R indices (all data) R1 = 0.040, wR2 = 0.095
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Largest diff. peak and hole 1.69 and -0.33 e.Å⁻³

Data obtained from Acta Crystallographica Section E: Crystallographic Communications.[4][5]

In the crystal structure of 5-Bromo-7-azaindole, the fused pyridine and pyrrole rings form an

essentially planar azaindole skeleton. The molecules form inversion dimers through pairs of N

—H···N hydrogen bonds.[4][5] This dimeric structure is a common feature in azaindole

crystallography and would be a key point of analysis for 5-Bromo-3-iodo-4-azaindole. The

planarity of the ring system and the nature of the intermolecular interactions, such as hydrogen

bonding and potential halogen bonding (due to the presence of bromine and iodine), would be

critical to understanding its solid-state behavior and its interactions with biological targets.

Experimental Protocols
The following are generalized experimental protocols for the synthesis and crystallization of

halogenated azaindoles, based on literature procedures.[1]

A common synthetic route to produce 5-bromo-3-iodo-azaindoles involves a multi-step process

starting from a substituted pyridine.

Substituted
2-Aminopyridine

Bromination
(e.g., NBS) 5-Bromo-2-aminopyridine Iodination

(e.g., NIS) 5-Bromo-3-iodo-2-aminopyridine Cyclization
(e.g., Fischer Indole Synthesis) 5-Bromo-3-iodo-azaindole
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Caption: Generalized synthetic workflow for 5-Bromo-3-iodo-azaindole.

Detailed Protocol for Iodination of a Brominated Precursor:[1]

Precursor Preparation: Start with 5-bromo-1H-pyrrolo[2,3-c]pyridine (5-bromo-4-azaindole).

Reaction Setup: Dissolve the precursor in a suitable solvent such as N,N-dimethylformamide

(DMF).

Reagent Addition: Add a base, such as potassium hydroxide (KOH), to the solution.

Subsequently, add molecular iodine (I₂) portion-wise at room temperature.
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Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or

liquid chromatography-mass spectrometry (LC-MS).

Workup: Once the reaction is complete, quench the reaction with a solution of sodium

thiosulfate to remove excess iodine.

Extraction: Extract the product into an organic solvent like ethyl acetate.

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure. Purify the crude product by column chromatography

on silica gel.

Growing single crystals suitable for X-ray diffraction is a critical step.
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Caption: General workflow for single crystal growth and analysis.

Protocol for Slow Evaporation:

Solvent Selection: Dissolve the purified 5-Bromo-3-iodo-4-azaindole in a minimal amount of

a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) in

a clean vial.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1525301?utm_src=pdf-body-img
https://www.benchchem.com/product/b1525301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evaporation: Cover the vial with a cap that has small perforations to allow for slow

evaporation of the solvent over several days to weeks at room temperature.

Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully remove

them from the mother liquor using a spatula or pipette.

Signaling Pathways and Biological Relevance
Azaindole scaffolds are prevalent in kinase inhibitors. Kinases are enzymes that play a crucial

role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a

substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including

cancer.
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Caption: Mechanism of kinase inhibition by azaindole derivatives.

The azaindole core acts as a scaffold that can form hydrogen bonds with the hinge region of

the kinase active site, mimicking the binding of adenine from ATP. The substituents at the 3, 4,

and 5-positions, such as the bromo and iodo groups, can be tailored to occupy specific

hydrophobic pockets within the active site, thereby enhancing potency and selectivity. The
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crystal structure of 5-Bromo-3-iodo-4-azaindole would be invaluable for understanding these

interactions at an atomic level and for guiding the design of more effective kinase inhibitors.

Conclusion
While the definitive crystal structure of 5-Bromo-3-iodo-4-azaindole remains to be publicly

reported, this guide provides a comprehensive framework for what its analysis would entail. By

examining the available data for the closely related 5-Bromo-7-azaindole, we can anticipate the

key structural features, such as molecular planarity and hydrogen-bonded dimer formation. The

detailed experimental protocols for synthesis and crystallization, along with the visualization of

its potential role in kinase inhibition, underscore the importance of structural biology in modern

drug discovery. The future determination and publication of the 5-Bromo-3-iodo-4-azaindole
crystal structure will be a valuable addition to the field, enabling more precise structure-activity

relationship studies and the rational design of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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